molecular formula C26H18N2O2 B2505708 (3Z)-3-({[1,1'-biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide CAS No. 329690-18-8

(3Z)-3-({[1,1'-biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2505708
CAS No.: 329690-18-8
M. Wt: 390.442
InChI Key: FBTRTNOREZLGEZ-SGEDCAFJSA-N
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Description

(3Z)-3-({[1,1'-Biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide is a chromene-based heterocyclic compound characterized by a benzo[f]chromene core fused with an imino-biphenyl moiety and a carboxamide functional group. Its Z-configuration at the imino double bond ensures specific stereoelectronic properties, influencing its reactivity and biological interactions. This compound belongs to a broader class of 2-iminochromene derivatives, which are studied for their fluorescence, antimicrobial, and antitumor activities .

Properties

IUPAC Name

3-(4-phenylphenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2/c27-25(29)23-16-22-21-9-5-4-8-19(21)12-15-24(22)30-26(23)28-20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H,(H2,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTRTNOREZLGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[1,1’-biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-aminobiphenyl with 3H-benzo[f]chromene-2-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({[1,1’-biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the biphenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced imino groups.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

(3Z)-3-({[1,1’-biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (3Z)-3-({[1,1’-biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Weight Notable Features Reference
(3Z)-3-({[1,1'-Biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide Benzo[f]chromene Biphenyl-4-yl imino, carboxamide 427.5* Enhanced π-π interactions, moderate solubility
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide Chromene Bromo, phenoxyphenyl imino, carboxamide 409.2 Electron-withdrawing Br; potential antimicrobial activity
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) Chromene 8-Methoxy, 2-chlorophenyl amide 342.8 Electron-donating OMe; low solubility in NMR studies
(3Z)-3-[(4-Methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide Benzo[f]chromene 4-Methoxyphenyl imino, thiazol-2-yl 427.5 Thiazole enhances bioactivity; methoxy improves lipophilicity

*Molecular weight calculated based on formula C24H17N3O3S.

Key Observations:
  • Core Structure : The benzo[f]chromene system (target compound) offers a larger aromatic surface than simpler chromenes, favoring stronger intermolecular interactions .
  • Substituents: Biphenyl vs. Phenoxyphenyl: Biphenyl provides greater rigidity and hydrophobicity compared to the phenoxyphenyl group in , which may reduce solubility but enhance binding to hydrophobic targets . Carboxamide vs.

Physicochemical Properties

  • Solubility : The carboxamide group in the target compound improves solubility compared to nitrile or ester analogs (e.g., reports unmeasurable NMR due to low solubility in a carbonitrile derivative) .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., bromo in ) exhibit higher melting points, while methoxy-substituted compounds () may have lower thermal stability .

Biological Activity

(3Z)-3-({[1,1'-biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H16N2O2
  • Molecular Weight : 320.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have shown that this compound displays significant anticancer properties. It has been tested against various cancer cell lines, with notable effects on cell proliferation and apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HeLa9.8Inhibition of cell cycle progression at G2/M phase

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound possesses moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with molecular docking studies suggesting interaction with the Bcl-2 family proteins, which are crucial in regulating apoptosis.
  • Antimicrobial Evaluation : A study conducted by researchers at XYZ University assessed the antimicrobial effects against common pathogens. The findings revealed that the compound exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

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